![molecular formula C15H19NO2 B2594883 1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2192395-75-6](/img/structure/B2594883.png)
1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has shown promising results in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Mechanism of Action
The exact mechanism of action of 1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in mood regulation and cognitive function. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one in lab experiments is its high potency and selectivity. This compound can be used at low concentrations to elicit a significant biological response, making it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure to minimize any adverse effects.
Future Directions
There are several future directions for research on 1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one. One of the areas of interest is the development of more potent and selective analogs of this compound for use in the treatment of various diseases. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could provide valuable insights into the pathogenesis of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Synthesis Methods
The synthesis of 1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one involves the reaction of 4-(Phenoxymethyl)piperidine with propenone in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions and using high-quality starting materials.
properties
IUPAC Name |
1-[4-(phenoxymethyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-10-8-13(9-11-16)12-18-14-6-4-3-5-7-14/h2-7,13H,1,8-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHCRCIYQYLCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one |
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